N-[(Z)-C-(Aminomethyl)-N-hydroxycarbonimidoyl]-2-phenoxyacetamide;hydrochloride N-[(Z)-C-(Aminomethyl)-N-hydroxycarbonimidoyl]-2-phenoxyacetamide;hydrochloride
Brand Name: Vulcanchem
CAS No.: 2229685-85-0
VCID: VC4982809
InChI: InChI=1S/C10H13N3O3.ClH/c11-6-9(13-15)12-10(14)7-16-8-4-2-1-3-5-8;/h1-5,15H,6-7,11H2,(H,12,13,14);1H
SMILES: C1=CC=C(C=C1)OCC(=O)NC(=NO)CN.Cl
Molecular Formula: C10H14ClN3O3
Molecular Weight: 259.69

N-[(Z)-C-(Aminomethyl)-N-hydroxycarbonimidoyl]-2-phenoxyacetamide;hydrochloride

CAS No.: 2229685-85-0

Cat. No.: VC4982809

Molecular Formula: C10H14ClN3O3

Molecular Weight: 259.69

* For research use only. Not for human or veterinary use.

N-[(Z)-C-(Aminomethyl)-N-hydroxycarbonimidoyl]-2-phenoxyacetamide;hydrochloride - 2229685-85-0

Specification

CAS No. 2229685-85-0
Molecular Formula C10H14ClN3O3
Molecular Weight 259.69
IUPAC Name N-[(Z)-C-(aminomethyl)-N-hydroxycarbonimidoyl]-2-phenoxyacetamide;hydrochloride
Standard InChI InChI=1S/C10H13N3O3.ClH/c11-6-9(13-15)12-10(14)7-16-8-4-2-1-3-5-8;/h1-5,15H,6-7,11H2,(H,12,13,14);1H
Standard InChI Key DFRCODFGANJOHU-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)OCC(=O)NC(=NO)CN.Cl

Introduction

Chemical Identity

  • IUPAC Name: N-[(Z)-C-(Aminomethyl)-N-hydroxycarbonimidoyl]-2-phenoxyacetamide;hydrochloride

  • Molecular Formula: Not explicitly provided in the sources but inferred to be a derivative of phenoxyacetamides with additional functional groups (aminomethyl and hydroxycarbonimidoyl).

  • Structural Features:

    • Contains a phenoxyacetamide backbone.

    • Includes functional groups such as aminomethyl (-CH2NH2) and hydroxycarbonimidoyl (-C=NOH), which may contribute to its reactivity and biological activity.

    • The hydrochloride salt form suggests enhanced solubility in aqueous media.

Synthesis

While the exact synthesis pathway for this compound is not explicitly detailed in the provided sources, similar compounds often follow these steps:

  • Precursors: Phenoxyacetic acid derivatives and amines are commonly used as starting materials.

  • Reaction Conditions:

    • Use of reagents such as chloroacetyl chloride or other acylating agents to introduce the acetamide group.

    • Addition of aminomethyl and hydroxycarbonimidoyl groups under controlled conditions, possibly using hydroxylamine derivatives.

  • Hydrochloride Formation:

    • The final step typically involves treatment with hydrochloric acid to form the hydrochloride salt, enhancing stability and solubility.

Potential Applications

Compounds with similar structures have been explored for various biological activities:

  • Antimicrobial Activity:

    • Substituted acetamides are known for their potential to inhibit bacterial growth by targeting enzymes or disrupting cell wall synthesis .

  • Anticancer Properties:

    • Functional groups like hydroxycarbonimidoyl may interact with cancer cell enzymes or DNA, leading to cytotoxic effects .

  • Enzyme Inhibition:

    • Such compounds can act as inhibitors for enzymes like acetylcholinesterase or lipoxygenase, relevant in neurodegenerative diseases and inflammation .

Characterization Techniques

To confirm the structure and purity of such compounds, researchers typically use:

  • Spectroscopy:

    • Infrared (IR) spectroscopy to identify functional groups (e.g., NH, C=O, C=N).

    • Nuclear Magnetic Resonance (NMR) for detailed structural analysis (e.g., ^1H-NMR and ^13C-NMR).

  • Mass Spectrometry (MS):

    • To determine molecular weight and fragmentation patterns.

  • X-ray Crystallography:

    • For precise molecular geometry and confirmation of Z-configuration.

Comparative Data Table

PropertyDetails
Molecular FormulaNot explicitly provided; inferred from functional groups
SolubilityLikely soluble in water due to hydrochloride form
Potential Biological ActivityAntimicrobial, anticancer, enzyme inhibition
SynthesisMulti-step involving acylation and functional group introduction
Analytical MethodsIR, NMR, MS, X-ray crystallography

Research Implications

The compound's structural features suggest it could be a valuable candidate for drug discovery programs targeting bacterial resistance or cancer therapy. Its hydrochloride form enhances its pharmaceutical applicability by improving solubility and stability.

Further studies are needed to explore its pharmacokinetics, toxicity profile, and efficacy in biological systems.

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